

A Comparative Purity Analysis of 3-Formylphenyl Acetate and Its Isomeric Alternatives

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Compound of Interest

Compound Name: 3-Formylphenyl acetate

Cat. No.: B1360206

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For researchers, scientists, and drug development professionals, the purity and characterization of starting materials are critical for the synthesis of novel compounds and the development of new therapeutics. **3-Formylphenyl acetate**, a key building block in organic synthesis, and its isomers, 2-Formylphenyl acetate and 4-Formylphenyl acetate, along with its precursor 3-Hydroxybenzaldehyde, are foundational reagents in a multitude of synthetic pathways. This guide provides an objective comparison of the purity and analytical profiles of these compounds, supported by representative experimental data and detailed methodologies for their analysis.

Performance Comparison of 3-Formylphenyl Acetate and Alternatives

The selection of a starting material is often dictated by its purity profile, as impurities can lead to unwanted side reactions, lower yields, and complications in the purification of the final product. The following table summarizes the typical purity specifications and physical properties of **3-Formylphenyl acetate** and its common alternatives available from commercial suppliers. While detailed impurity profiles are often lot-specific and proprietary, the data presented here offers a comparative overview based on publicly available Certificates of Analysis (COA) and product specifications.

Feature	3-Formylphenyl acetate	2-Formylphenyl acetate	4-Formylphenyl acetate	3-Hydroxybenzaldehyde
CAS Number	34231-78-2	5663-67-2	878-00-2	100-83-4
Molecular Formula	C ₉ H ₈ O ₃	C ₉ H ₈ O ₃	C ₉ H ₈ O ₃	C ₇ H ₆ O ₂
Molecular Weight	164.16 g/mol	164.16 g/mol	164.16 g/mol	122.12 g/mol
Typical Purity	≥95.0% - 98%+ (GC)[1][2]	Varies by supplier	~97%	≥98.40% - ≥99% [3]
Appearance	Colorless to light yellow liquid[1]	Information not readily available	Liquid	Off-White to Brown Solid[3][4]
Boiling Point	Not readily available	Not readily available	152-153 °C/17 mmHg[5]	191 °C/50 mmHg
Melting Point	Not applicable	38 °C[6]	Not applicable	100-103 °C
Storage Temperature	2-8°C[1]	Not readily available	Room Temperature	2-8°C[3]

Experimental Protocols

Accurate and reproducible analytical testing is paramount for the quality control of chemical reagents. The following are detailed methodologies for key experiments typically cited in a Certificate of Analysis for aromatic aldehydes and their derivatives.

Purity Determination by Gas Chromatography (GC)

Gas chromatography is a standard method for assessing the purity of volatile and semi-volatile compounds like formylphenyl acetates.

- **Instrumentation:** A gas chromatograph equipped with a Flame Ionization Detector (FID) and a capillary column suitable for polar analytes (e.g., DB-5ms or equivalent).
- **Sample Preparation:** A dilute solution of the sample is prepared in a high-purity solvent such as ethyl acetate or dichloromethane.

- GC Method:
 - Injector Temperature: 250°C
 - Detector Temperature: 300°C
 - Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/minute, and hold for 5 minutes.
 - Carrier Gas: Helium at a constant flow rate.
- Analysis: The percentage purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram.

Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation, identification, and quantification of non-volatile or thermally labile compounds. For aromatic aldehydes, derivatization is often employed to enhance detection.

- Instrumentation: An HPLC system with a UV detector and a C18 reversed-phase column.
- Derivatization (optional, for enhanced sensitivity): The aldehyde can be reacted with a derivatizing agent such as 2,4-dinitrophenylhydrazine (DNPH) to form a stable hydrazone that can be detected at a specific wavelength.
- Mobile Phase: A gradient of acetonitrile and water is typically used. For example, starting with 40% acetonitrile and increasing to 80% over 20 minutes.
- Flow Rate: 1.0 mL/minute.
- Detection: UV detection at a wavelength appropriate for the analyte or its derivative (e.g., 254 nm for the underivatized compound or 360 nm for the DNPH derivative).
- Analysis: The purity is determined by comparing the peak area of the analyte to that of a certified reference standard.

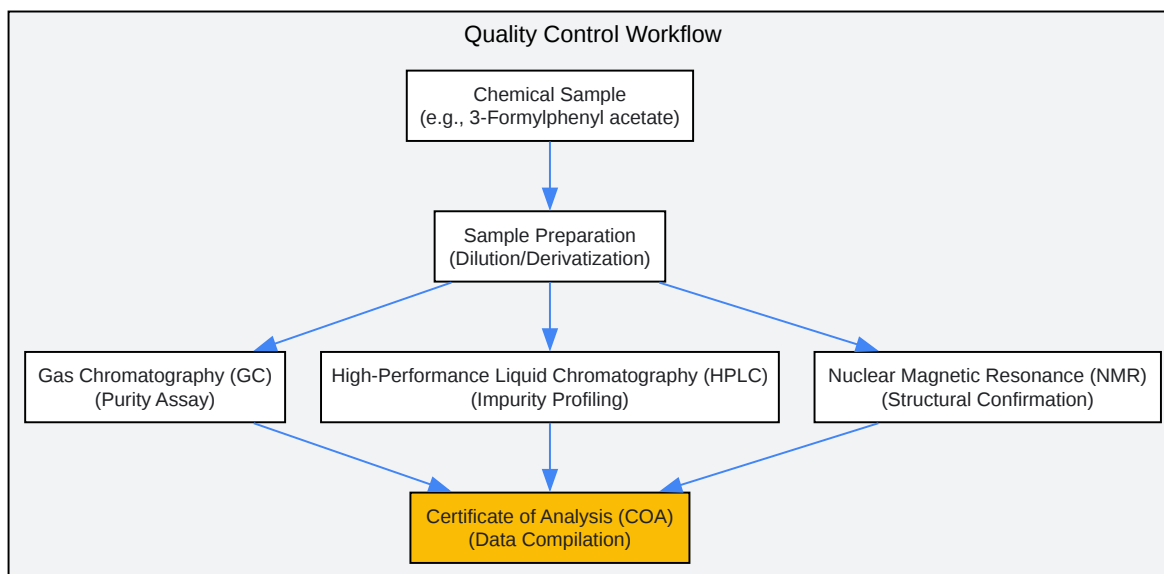
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous identification and structural elucidation of organic molecules.

- Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- Sample Preparation: The sample is dissolved in a deuterated solvent, such as chloroform-d (CDCl_3) or dimethyl sulfoxide-d₆ (DMSO-d_6), and transferred to an NMR tube.
- ^1H NMR Analysis:
 - The spectrum provides information on the number and types of protons and their neighboring environments.
 - Expected Chemical Shifts (in CDCl_3):
 - Aldehyde proton ($-\text{CHO}$): A singlet around 9.8-10.0 ppm.
 - Aromatic protons: A complex multiplet pattern between 7.0-8.0 ppm.
 - Acetate methyl protons ($-\text{OCOCH}_3$): A singlet around 2.3 ppm.
- ^{13}C NMR Analysis:
 - The spectrum reveals the number of unique carbon atoms in the molecule.
 - Expected Chemical Shifts (in CDCl_3):
 - Carbonyl carbon (C=O) of the aldehyde: ~190-192 ppm.
 - Carbonyl carbon (C=O) of the acetate: ~168-170 ppm.
 - Aromatic carbons: ~120-155 ppm.
 - Acetate methyl carbon ($-\text{OCOCH}_3$): ~21 ppm.

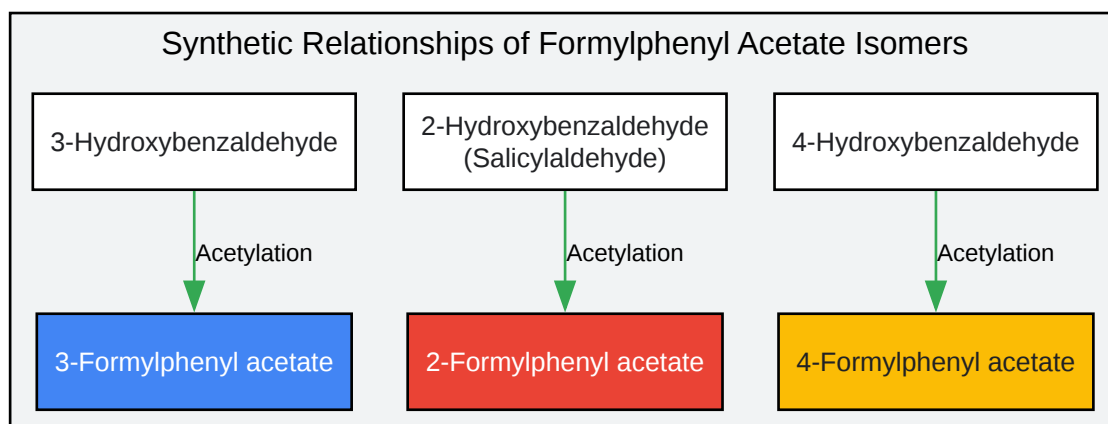
Visualization of Analytical Workflow and Compound Relationships

To provide a clearer understanding of the processes involved in quality control and the relationships between the compared compounds, the following diagrams are provided.



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Caption: A generalized workflow for the quality control analysis of chemical reagents.



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Caption: The synthetic relationship between hydroxybenzaldehyde precursors and their corresponding formylphenyl acetate products.

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